molecular formula C15H14O3 B8572364 2-Propenoic acid, 2-methyl-, 6-(hydroxymethyl)-2-naphthalenyl ester

2-Propenoic acid, 2-methyl-, 6-(hydroxymethyl)-2-naphthalenyl ester

Cat. No. B8572364
M. Wt: 242.27 g/mol
InChI Key: REYSVXHCNHHUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 2-methyl-, 6-(hydroxymethyl)-2-naphthalenyl ester is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 2-methyl-, 6-(hydroxymethyl)-2-naphthalenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 2-methyl-, 6-(hydroxymethyl)-2-naphthalenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Propenoic acid, 2-methyl-, 6-(hydroxymethyl)-2-naphthalenyl ester

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

[6-(hydroxymethyl)naphthalen-2-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C15H14O3/c1-10(2)15(17)18-14-6-5-12-7-11(9-16)3-4-13(12)8-14/h3-8,16H,1,9H2,2H3

InChI Key

REYSVXHCNHHUKH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 3-necked, 500-mL round bottomed flask equipped with a digital thermometer, 50-mL constant-pressure addition funnel with a nitrogen inlet and a magnetic stir bar was added 25 g (0.14 mol) of 6-hydroxymethyl-2-naphthol, 200 mL of dichloromethane and 14.5 g (0.14 mol) of triethylamine. The addition funnel was charged with a solution of 14.9 g (0.15 mol) of methacryloyl chloride in 30 mL of dichloromethane. The flask was cooled to 5° C. and the acid chloride added slowly dropwise while maintaining a temperature of less than 10° C. The reaction mixture was stirred at room temperature overnight after which it was washed with water and brine, dried over MgSO4, evaporated and the residue chromatographed on silica gel with 35% ethyl acetate in hexane. The fractions containing the pure product were combined and evaporated to yield 22 g (65%) of the title compound as an off-white solid. Approximately 8 g of starting material can be recovered from the column by increasing the percentage of ethyl acetate in the mobile phase.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

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